molecular formula C20H22N2O3 B6570121 3-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946369-09-1

3-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B6570121
CAS RN: 946369-09-1
M. Wt: 338.4 g/mol
InChI Key: CGQQHOMLKHKKHI-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule. It likely contains a benzamide group, a methoxy group, and a tetrahydroquinoline group. These functional groups could give the compound unique chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the specific properties of the compound. For example, a Friedel-Crafts acylation could introduce the propanoyl group, and a nucleophilic aromatic substitution could introduce the methoxy group .


Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzamide, methoxy, and tetrahydroquinoline groups. For example, the benzamide group might undergo hydrolysis, and the methoxy group might participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .

Scientific Research Applications

3-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease. In addition, this compound has been studied for its potential applications in cancer research. It has been found to inhibit the growth of certain types of cancer cells, making it a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

3-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been found to act as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects, such as improved memory and cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can lead to improved memory and cognitive function. In addition, this compound has been found to inhibit the growth of certain types of cancer cells, making it a potential therapeutic agent for the treatment of cancer. It has also been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can degrade over time, making it difficult to store and use. In addition, the effects of this compound are not always consistent, making it difficult to predict the results of experiments.

Future Directions

The potential applications of 3-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide are still being explored. One potential future direction of research is to investigate the effects of this compound on other neurological disorders, such as Parkinson’s disease and epilepsy. Additionally, further research could be done to investigate the effects of this compound on other types of cancer cells. Finally, further research could be done to investigate the potential therapeutic effects of this compound on other diseases and conditions, such as inflammation and pain.

Synthesis Methods

3-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized through a multi-step process. The first step involves the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with 3-methoxybenzamide in the presence of an acid catalyst. This reaction results in the formation of this compound. The second step involves the purification of the compound using column chromatography. This step is necessary to remove any impurities that may be present in the compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

3-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-19(23)22-11-5-7-14-9-10-16(13-18(14)22)21-20(24)15-6-4-8-17(12-15)25-2/h4,6,8-10,12-13H,3,5,7,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQQHOMLKHKKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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